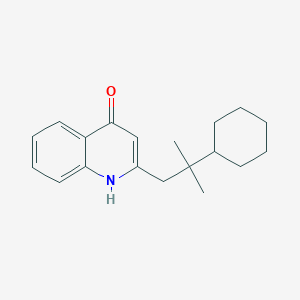![molecular formula C19H21ClFN5 B5672223 1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)
1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds often involves the use of starting compounds such as acetylhydrazides, which are further reacted to form various derivatives. For example, in a study by Bekircan et al. (2015), 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a range of triazole derivatives, showcasing a typical approach in synthesizing complex triazoles (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by non-planarity and significant delocalization of π-electron density within the triazole ring. Boechat et al. (2016) analyzed similar compounds and found considerable structural features, such as dihedral angles and electron density patterns, which are crucial for understanding the behavior of these molecules (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity and potential to undergo various chemical reactions. Ashton et al. (1993) synthesized a series of triazole derivatives and explored their interactions, highlighting the versatility of triazole chemistry (Ashton et al., 1993).
Physical Properties Analysis
The physical properties of triazole compounds are often influenced by their molecular structure. For instance, Tanak et al. (2010) conducted a study where they analyzed the physical properties of a triazole compound, including its crystal structure and solubility behavior (Tanak, Köysal, Ünver, Yavuz, Işık, & Sancak, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of triazole compounds can be deduced from their molecular structure and electron distribution. Studies like the one by Huang Jin-qing (2009) provide insights into the reactivity patterns of similar compounds, which could be extrapolated to understand the chemical behavior of 1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole (Huang Jin-qing, 2009).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-cyclopropyl-5-[2-(2-methylimidazol-1-yl)propyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5/c1-12(25-9-8-22-13(25)2)10-18-23-19(14-6-7-14)24-26(18)11-15-16(20)4-3-5-17(15)21/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKKPNFHSVRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)CC2=NC(=NN2CC3=C(C=CC=C3Cl)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

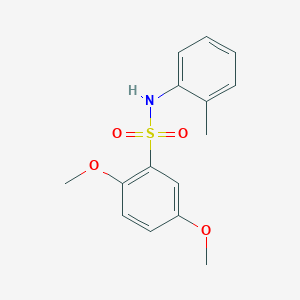
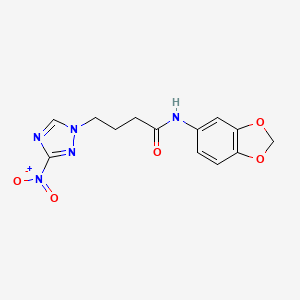

![N-[(5-bromo-2-thienyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5672172.png)
![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)
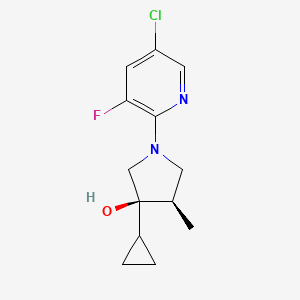

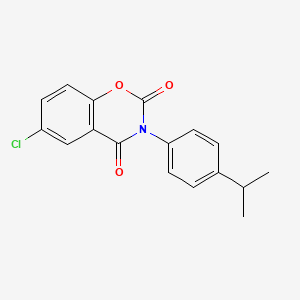
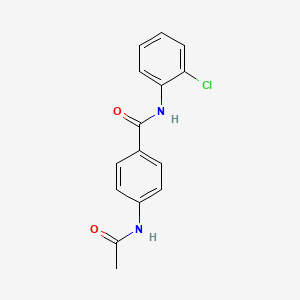
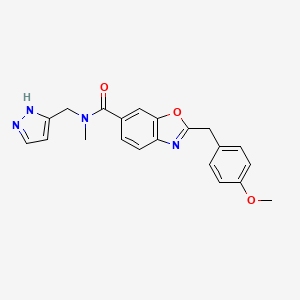
![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
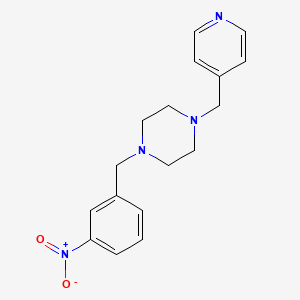
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)
